

Molecular structure and chemical reactivity of ethanolamine oleate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethanolamine oleate*

Cat. No.: *B1676721*

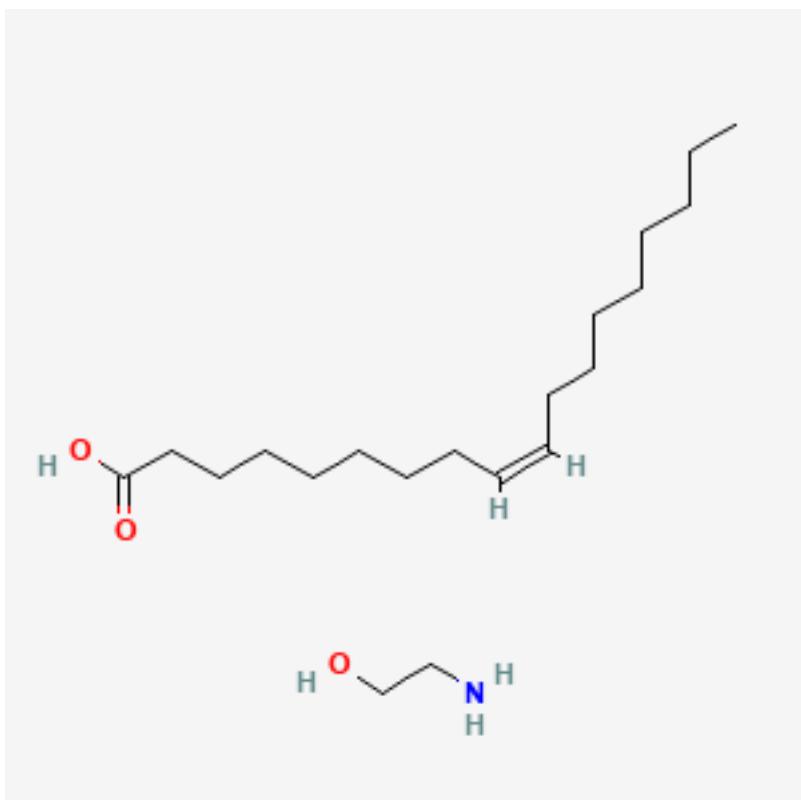
[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure and Chemical Reactivity of **Ethanolamine Oleate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanolamine Oleate is a well-established sclerosing agent utilized primarily in the treatment of esophageal varices and other vascular abnormalities.^{[1][2][3]} Its therapeutic effect is derived from a controlled, localized inflammatory response leading to venous occlusion.^{[1][4][5][6]} This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and reactivity of **ethanolamine oleate**, with a focus on its synthesis and mechanism of action in biological systems. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in drug development and related fields.


Molecular Structure

Ethanolamine oleate is an organic salt formed through the acid-base reaction between oleic acid, a long-chain unsaturated fatty acid, and ethanolamine, an organic compound containing both an amine and an alcohol group.^{[2][4]} The resulting compound is a protic ionic liquid.^[2]

- Chemical Name: 2-Hydroxyethylammonium (9Z)-octadec-9-enoate^[4]
- Molecular Formula: $C_{20}H_{41}NO_3$ ^{[4][5][7]}

- Synonyms: Monoethanolamine oleate, Ethamolin[3][4][5][7]

The structure consists of the oleate anion, where the carboxylic acid proton has been transferred to the nitrogen atom of ethanolamine, forming the 2-hydroxyethylammonium cation. This ionic interaction is the primary bond within the salt.

Figure 1. 2D Chemical Structure of Ethanolamine Oleate.

Physicochemical Properties

Ethanolamine oleate is a clear, straw to pale-yellow colored, viscous liquid.[4][8] It is formulated as a sterile, aqueous solution for injection, typically at a 5% concentration, and may contain benzyl alcohol as a preservative.[8]

Table 1: Quantitative Physicochemical Data

Property	Value	Source(s)
Molecular Weight	343.5 g/mol	[4][5]
CAS Number	2272-11-9	[4][7]
Density	0.974 g/cm ³	[2][7]
pH (5% Injection)	8.0 to 9.0	[8]
Flash Point	93.3°C	[7]
Water Solubility	280 mg/L at 20°C	[7]

Chemical Reactivity and Synthesis

The primary chemical reaction associated with **ethanolamine oleate** is its formation via neutralization.

Synthesis

The synthesis of **ethanolamine oleate** is a straightforward acid-base neutralization reaction between oleic acid and ethanolamine.[2][9] The carboxylic acid group of oleic acid donates a proton to the basic amine group of ethanolamine.

```
// Nodes OleicAcid [label="Oleic Acid\n(in Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ethanolamine [label="Ethanolamine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Mixing [label="Dropwise Addition\n& Stirring", shape=ellipse, fillcolor="#FBBC05",
fontcolor="#202124"];
Reaction [label="Neutralization Reaction\n(Exothermic)", shape=diamond,
fillcolor="#34A853", fontcolor="#FFFFFF"];
SolventRemoval [label="Solvent Removal\n(Rotary Evaporation)", shape=ellipse, fillcolor="#FBBC05",
fontcolor="#202124"];
FinalProduct [label="Ethanolamine Oleate\n(Viscous Liquid)", shape=box, fillcolor="#4285F4",
fontcolor="#FFFFFF"];

// Edges OleicAcid -> Mixing; Ethanolamine -> Mixing; Mixing -> Reaction; Reaction ->
SolventRemoval; SolventRemoval -> FinalProduct; } } Caption: Synthesis workflow for
Ethanolamine Oleate.
```

Alternative synthesis methods involve a two-step process where oleic acid is first converted to an acyl chloride (e.g., using oxalyl chloride), which then reacts with ethanolamine in the presence of a base like triethylamine to form the amide, oleoylethanolamide.[\[10\]](#)[\[11\]](#) However, for the salt, direct neutralization is the most common method.[\[9\]](#)

Experimental Protocols

Protocol: Synthesis via Direct Neutralization

This protocol describes the laboratory-scale synthesis of **ethanolamine oleate** based on the principle of acid-base neutralization.[\[9\]](#)

Materials and Reagents:

- Oleic Acid (>99% purity)
- Ethanolamine (>99% purity)
- Anhydrous Ethanol (Solvent)

Equipment:

- Round-bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Rotary evaporator

Procedure:

- Preparation: In a 250 mL round-bottom flask, dissolve 0.1 mol (approx. 28.25 g) of oleic acid in 100 mL of anhydrous ethanol. Stir the solution with a magnetic stirrer until the oleic acid is completely dissolved.[\[9\]](#)
- Amine Addition: In a dropping funnel, place 0.1 mol (approx. 6.11 g) of ethanolamine.

- Reaction: Add the ethanolamine dropwise to the stirred solution of oleic acid over a period of approximately 30 minutes. The reaction is exothermic, and a slight increase in temperature will be observed. Continue stirring for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
- Solvent Removal: Remove the ethanol solvent using a rotary evaporator under reduced pressure.
- Final Product: The resulting product is **ethanolamine oleate**, a viscous, pale-yellow liquid. Store in a well-sealed container.

Analytical Characterization

- FTIR Spectroscopy: The formation of the salt can be confirmed by the disappearance or significant reduction of the broad O-H stretch from the carboxylic acid of oleic acid (around 3000 cm^{-1}) and the appearance of new bands corresponding to the N-H bending of the ammonium ion (around 1600 cm^{-1}).^[9]
- NMR Spectroscopy: ^1H and ^{13}C NMR can be used to confirm the structure of the final product by comparing the spectra to those of the starting materials.

Chemical Reactivity in Biological Systems (Mechanism of Action)

As a sclerosing agent, **ethanolamine oleate**'s therapeutic effect is achieved by inducing chemical damage to the endothelium of veins, leading to their permanent occlusion.^{[1][12]} It acts as a detergent-type sclerosant.^[12]

The mechanism involves several key steps:

- Endothelial Disruption: Upon injection, **ethanolamine oleate** acts as a detergent, disrupting the lipid cell membranes of the endothelial lining of the vein.^{[1][12]} This causes immediate cellular injury.
- Inflammatory Response: The endothelial damage initiates an acute, dose-related inflammatory response.^{[1][4][5][6]} Immune cells, such as neutrophils and macrophages, are recruited to the site, releasing cytokines and growth factors that amplify the inflammation.^[1]

- Thrombus Formation: The denudation of the endothelium exposes the underlying basement membrane, which promotes platelet aggregation and the formation of a thrombus, leading to initial occlusion of the vessel.[1]
- Fibrosis and Occlusion: The acute inflammation transitions to a chronic phase characterized by fibrosis. Fibroblasts are recruited and deposit collagen and other extracellular matrix components.[1] This process results in the thickening and scarring of the vein wall, leading to the permanent obliteration of the treated vein.[1]

The oleic acid component is primarily responsible for the inflammatory response and may also transiently activate coagulation by promoting the release of tissue factor and activating Hageman factor.[4][6] Conversely, the ethanolamine component may inhibit fibrin clot formation by chelating calcium, though a net procoagulant effect is observed locally.[6][13]

```
// Edges EO_Injection -> Endothelial_Disruption [label="Acts on\nEndothelium"];  
Endothelial_Disruption -> Inflammation [label="Initiates"]; Inflammation -> Thrombus  
[label="Promotes"]; Thrombus -> Fibrosis [label="Transitions to"]; Fibrosis -> Occlusion  
[label="Leads to"]; } } Caption: Mechanism of action for Ethanolamine Oleate.
```

Conclusion

Ethanolamine oleate's efficacy as a sclerosing agent is a direct result of its molecular structure—an ionic salt of a fatty acid and an amino alcohol—which confers detergent-like properties. This structure dictates its chemical reactivity, particularly its ability to disrupt cell membranes and initiate a controlled inflammatory and fibrotic process. A thorough understanding of its synthesis, physicochemical properties, and mechanism of action is critical for its safe and effective application in clinical settings and for the development of next-generation sclerotherapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Ethanolamine Oleate? [synapse.patsnap.com]
- 2. Monoethanolamine oleate - Wikipedia [en.wikipedia.org]
- 3. What is Ethanolamine Oleate used for? [synapse.patsnap.com]
- 4. Monoethanolamine Oleate | C20H41NO3 | CID 5282489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanolamine Oleate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 6. Ethanolamine-oleate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Cas 2272-11-9,monoethanolamine oleate | lookchem [lookchem.com]
- 8. Ethamolin (Ethanolamine Oleate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. benchchem.com [benchchem.com]
- 10. CN100591661C - A method for synthesizing amine derivatives of oleic acid - Google Patents [patents.google.com]
- 11. CN102295573A - Chemical synthetic method of oleoylethanolamide - Google Patents [patents.google.com]
- 12. Mechanism of Action of Sclerotherapy | Plastic Surgery Key [plasticsurgerykey.com]
- 13. Mechanism of the haemostatic effect of ethanolamine oleate in the injection sclerotherapy for oesophageal varices - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular structure and chemical reactivity of ethanolamine oleate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676721#molecular-structure-and-chemical-reactivity-of-ethanolamine-oleate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com